(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Aldehyde Reactivity Glycation Chemoselective Conjugation

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (CAS 58367-01-4), also designated aldehydo-D-glucose, is the open-chain aldehyde form of D-glucose, an aldohexose monosaccharide with molecular formula C₆H₁₂O₆ and molecular mass 180.16 g/mol. In aqueous solution, this acyclic species exists in dynamic equilibrium with its cyclic hemiacetal anomers, constituting approximately 0.02% of the total glucose pool at equilibrium, while α-D-glucopyranose and β-D-glucopyranose account for ~36% and ~64%, respectively.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 58367-01-4
Cat. No. B7821420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
CAS58367-01-4
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyGZCGUPFRVQAUEE-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
In water, 5.46X10+5 mg/L at 30 °C, 4.79X10+5 mg/L at 20 °C
Very soluble in water
Slightly soluble in ethanol;  insoluble in acetone, ethyl acetate;  soluble in pyrine
Solubility in water: soluble

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (aldehydo-D-glucose) Procurement Baseline


(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (CAS 58367-01-4), also designated aldehydo-D-glucose, is the open-chain aldehyde form of D-glucose, an aldohexose monosaccharide with molecular formula C₆H₁₂O₆ and molecular mass 180.16 g/mol [1]. In aqueous solution, this acyclic species exists in dynamic equilibrium with its cyclic hemiacetal anomers, constituting approximately 0.02% of the total glucose pool at equilibrium, while α-D-glucopyranose and β-D-glucopyranose account for ~36% and ~64%, respectively [2]. Its distinct chemical identity—defined by a free aldehydic group at C-1 and four stereogenic centers in the D-configuration (R,S,R,R)—underpins its differentiated reactivity profile relative to the cyclic forms and other aldohexose epimers.

Why Generic D-Glucose Cannot Substitute for (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal in Critical Applications


Commercial D-glucose (CAS 50-99-7) is supplied as a crystalline equilibrium mixture dominated by cyclic hemiacetal forms with negligible open-chain aldehyde content (~0.02%) [1]. In applications requiring a free aldehydic functionality—such as chemoselective conjugation, reductive amination, glycation modeling, or use as a defined analytical standard—the open-chain form (CAS 58367-01-4) provides a chemically distinct entity. Furthermore, among the D-aldohexoses, epimeric differences at C-2 (mannose) and C-4 (galactose) produce divergent melting points, specific rotations, sweetness intensities, enzyme kinetics, and Maillard reactivity that render simple inter-class substitution scientifically invalid [2]. Procuring the exact stereochemical entity is therefore essential for experimental reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal Against Closest Analogs


Open-Chain Aldehyde Equilibrium Proportion: Reactivity Gatekeeper vs. Cyclic Glucose Forms

The open-chain aldehydo-D-glucose form constitutes approximately 0.02% of total D-glucose at equilibrium in aqueous solution at room temperature, compared with α-D-glucopyranose (36%) and β-D-glucopyranose (64%) [1]. This trace equilibrium concentration is a critical determinant of glucose reactivity: all electrophilic reactions at C-1 (e.g., Schiff base formation with amines, reduction, oxidation) proceed exclusively through this open-chain species. For comparison, among D-aldohexoses, the aldehyde percentage varies by configuration; the ido configuration yields up to 0.09% open-chain aldehyde, while the gluco configuration exhibits one of the smallest hydrate/aldehyde ratios (1.5), indicating minimal hydration of the aldehyde [2]. The equilibrium ratio of cyclic anomers (α:β = 36:64) for glucose reflects the greater thermodynamic stability of the β-anomer with all substituents equatorial, a distribution that contrasts sharply with D-mannose where the α-anomer is favored (ΔG ≈ 1.9 kJ mol⁻¹ more stable than β) due to the anomeric effect [3].

Aldehyde Reactivity Glycation Chemoselective Conjugation Mutarotation Equilibrium Reducing Sugar Chemistry

Melting Point and Specific Rotation: Solid-State Identity Discrimination vs. Epimers

The two crystalline anomeric forms of D-glucose exhibit distinct melting points: α-D-glucopyranose melts at 146°C, while β-D-glucopyranose melts at 150°C [1]. These values are intermediate among the common D-aldohexoses: D-galactose (α-form) melts at 167°C and D-mannose (α-form) at 133°C, yielding a melting point spread of 34°C across the three epimers [2]. Specific rotation values further discriminate these species: α-D-glucose shows an initial [α]ᴅ²⁰ of +112.2°, β-D-glucose +18.7°, and the equilibrium mixture +52.7°; in contrast, α-D-mannose exhibits +29.3° → +14.2°, and α-D-galactose +150.7° → +80.2° [2]. The open-chain aldehydo form, when isolated as a protected derivative (e.g., 2,3:5,6-di-O-isopropylidene-aldehydo-D-glucose), serves as a chiral synthon whose optical rotation reflects the intact D-gluco stereochemistry without anomeric influence [3].

Solid-State Characterization Polymorph Identification Quality Control Optical Purity Crystallization

Hexokinase Substrate Affinity: Metabolic Discrimination vs. D-Mannose and D-Fructose

In lysates of cultured primary rat cerebellar granule neurons, hexokinase exhibits a Km of 59 ± 10 µM for D-glucose, compared with 32 ± 2 µM for D-mannose and 4.4 ± 2.3 mM for D-fructose [1]. This represents an approximately 1.8-fold lower affinity for glucose relative to mannose, but a ~75-fold higher affinity relative to fructose. Lactate production—a proxy for glycolytic flux—was nearly identical for glucose and mannose, while fructose and galactose supported minimal or undetectable lactate production, underscoring that hexose metabolic competence is not interchangeable even among constitutional isomers [1]. At the human glucokinase level, kcat/Km measurements rank glucose ≈ mannose > 2-deoxyglucose > fructose ≈ glucosamine, confirming that the C-2 and C-4 hydroxyl stereochemistry critically governs phosphorylation efficiency [2].

Hexokinase Kinetics Cellular Metabolism Glycolysis Substrate Specificity Neuronal Energy Metabolism

Maillard Reaction Protein Stability: Glycation Propensity vs. D-Galactose and D-Mannose

In a controlled accelerated stability study, ovalbumin was freeze-dried with glucose, mannose, or galactose and stored at 50°C and 65% relative humidity for up to 10 days [1]. Proteins mixed with glucose or mannose remained almost completely soluble after 10 days, whereas protein mixed with galactose dropped to ≤40% solubility, indicating extensive cross-linking and aggregation [1]. Moreover, the brown color development (ΔOD at 420 nm) of the galactose-protein mixture after ≥4 days was 2- to 3-fold greater than that of glucose or mannose mixtures, confirming a substantially faster late-stage Maillard reaction for galactose [1]. Among hexoses, the general browning rate order is galactose > mannose > glucose [2], and pentoses (e.g., ribose) react approximately 10× faster than hexoses [2].

Maillard Reaction Protein Glycation Non-Enzymatic Browning Biopharmaceutical Stability Food Chemistry

Relative Sweetness Intensity: Sensory Differentiation vs. D-Galactose and D-Mannose

Using sucrose as the reference standard (sweetness = 1.0 at 10% w/v, 20°C), D-glucose exhibits a relative sweetness of 0.70, D-mannose 0.59, and D-galactose 0.27 [1]. This represents an approximately 2.6-fold greater sweetening power for glucose relative to galactose and a 1.2-fold advantage over mannose on an equal-weight basis [1]. The sensory profile further differentiates these sugars: D-glucose imparts a pure sweet taste, D-mannose carries a bitter aftertaste in its mixed anomeric form, and D-galactose is described as essentially devoid of sweetness by some sensory panels [2]. At the receptor level, both D- and L-glucose activate the human sweet taste receptor TAS1R2/TAS1R3 with similar potency, whereas the epimeric sugars exhibit divergent activation profiles [3].

Sweetness Potency Sensory Science Taste Receptor Activation Nutraceutical Formulation Sugar Substitute Evaluation

High-Value Application Scenarios for (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal Based on Differentiated Evidence


Chemoselective Bioconjugation and Glycation Research Requiring Defined Aldehyde Stoichiometry

In non-enzymatic glycation studies—relevant to diabetes complications, protein aging, and biopharmaceutical stability—the open-chain aldehydo-D-glucose form (CAS 58367-01-4) is the obligate reactive species for Schiff base formation with protein lysine residues. The 0.02% equilibrium aldehyde concentration means reaction kinetics are governed by the rate of cyclic hemiacetal ring-opening rather than by aldehyde concentration per se [1]. Using the defined open-chain derivative (e.g., protected aldehydo-D-glucose) as a synthetic intermediate enables stoichiometric control unavailable with equilibrium D-glucose, while the low hydrate/aldehyde ratio of the gluco configuration (1.5) minimizes competing hydrate formation that would otherwise buffer the reactive aldehyde pool [1].

Metabolic Flux Analysis and Hexokinase Substrate Profiling in Neuronal Cell Models

For researchers quantifying glycolytic flux in primary neuronal cultures or brain tissue preparations, D-glucose (Km = 59 µM) provides a physiologically calibrated substrate that supports lactate production equivalent to D-mannose but requires no phosphomannose isomerase activity for entry into glycolysis [2]. In contrast, D-galactose supports negligible neuronal lactate production, and D-fructose requires millimolar concentrations for hexokinase phosphorylation. Procuring the correct D-glucose stereoisomer (CAS 58367-01-4 or its anomeric forms) ensures that metabolic readouts reflect authentic glucose utilization pathways rather than alternative hexose salvage routes [2].

Lyophilized Protein Formulation Where Reducing Sugar Excipient Stability Is Critical

In lyophilized biopharmaceutical formulations, the choice of sugar excipient profoundly affects long-term protein stability. Direct comparative data demonstrate that D-glucose, like D-mannose, preserves ovalbumin solubility at ~100% after 10 days at 50°C/65% RH, whereas D-galactose causes ≥60% insolubilization and 2-3× greater browning through accelerated Maillard cross-linking [3]. For manufacturers of lyophilized therapeutic proteins, vaccines, or diagnostic enzymes, selecting glucose over galactose as an amorphous stabilizer directly mitigates aggregate formation and discoloration, two critical quality attributes in regulatory filings [3].

Chiral Synthon for Stereoselective Synthesis of Iminosugars and C-Glycosides

Protected derivatives of aldehydo-D-glucose—specifically 2,3:5,6-di-O-isopropylidene-aldehydo-D-glucose and its dimethyl acetal—serve as key chiral pool starting materials for the synthesis of iminosugars (e.g., 1-deoxy-D-nojirimycin disaccharides) and other glycosidase inhibitors [4]. The free aldehydic function enables double reductive aminocyclisation to construct the iminosugar core, while the intact D-gluco stereochemistry (2R,3S,4R,5R) directs the stereochemical outcome of subsequent transformations. The melting point (146°C α-form) and specific rotation (+112.2°) of the parent glucose anomers provide orthogonal quality attributes for verifying the stereochemical integrity of the starting material before multistep synthesis [4].

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